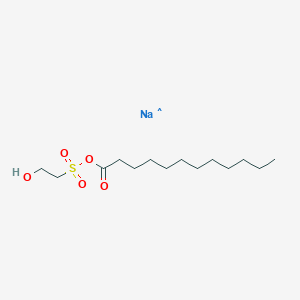
CID 87068660
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lauroyl isethionate is a sodium salt of the lauric acid ester of isethionic acid. It is widely used in personal care products due to its mildness and excellent foaming properties. This compound is particularly valued for its ability to cleanse the skin without stripping it of its natural oils, making it a popular ingredient in shampoos, body washes, and facial cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauroyl isethionate is synthesized through the esterification of lauric acid with sodium isethionate. The reaction typically involves heating lauric acid and sodium isethionate in the presence of a catalyst, such as methanesulfonic acid, under controlled conditions . The mixture is then purified through recrystallization, often using methanol, to achieve a high purity product .
Industrial Production Methods: On an industrial scale, the production of sodium lauroyl isethionate involves similar esterification processes but with optimized conditions for large-scale manufacturing. The process includes the use of continuous reactors and advanced purification techniques to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: Sodium lauroyl isethionate primarily undergoes hydrolysis and saponification reactions. It can also participate in substitution reactions due to the presence of the ester functional group.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, sodium lauroyl isethionate can hydrolyze to produce lauric acid and sodium isethionate.
Saponification: Under basic conditions, such as with sodium hydroxide, it can undergo saponification to yield glycerol and sodium salts of fatty acids.
Major Products Formed:
Hydrolysis: Lauric acid and sodium isethionate.
Saponification: Glycerol and sodium laurate.
Scientific Research Applications
Sodium lauroyl isethionate has a wide range of applications in scientific research and industry:
Mechanism of Action
Sodium lauroyl isethionate functions as a surfactant by reducing the surface tension of water, allowing it to mix with oils and dirt on the skin. This action facilitates the removal of impurities, leaving the skin clean and refreshed . The compound’s amphiphilic nature, with both hydrophilic and hydrophobic regions, enables it to interact with both water and oil molecules, effectively emulsifying and dispersing them .
Comparison with Similar Compounds
Sodium cocoyl isethionate: Derived from coconut oil, it is also a mild surfactant with similar cleansing properties.
Sodium lauryl sulfate: A more aggressive surfactant that can cause irritation, making sodium lauroyl isethionate a preferred alternative for sensitive skin.
Sodium lauroyl methyl isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing action.
Uniqueness: Sodium lauroyl isethionate stands out due to its balance of mildness and effective cleansing. Unlike harsher surfactants like sodium lauryl sulfate, it provides a gentle yet thorough cleansing experience, making it suitable for a wide range of skin types, including sensitive skin .
Properties
Molecular Formula |
C14H28NaO5S |
|---|---|
Molecular Weight |
331.43 g/mol |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)19-20(17,18)13-12-15;/h15H,2-13H2,1H3; |
InChI Key |
SVSNIBMCEVBNQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OS(=O)(=O)CCO.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















